molecular formula C18H18N2O3 B3432616 L-Tryptophan, 5-(phenylmethoxy)- CAS No. 6383-70-6

L-Tryptophan, 5-(phenylmethoxy)-

Cat. No.: B3432616
CAS No.: 6383-70-6
M. Wt: 310.3 g/mol
InChI Key: DFGNDJBYANKHIO-INIZCTEOSA-N
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Description

L-Tryptophan, 5-(phenylmethoxy)- is a derivative of the essential amino acid L-tryptophan This compound is characterized by the presence of a phenylmethoxy group attached to the tryptophan molecule L-Tryptophan itself is known for its role in protein synthesis and as a precursor to several important biomolecules, including serotonin and melatonin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, 5-(phenylmethoxy)- typically involves the protection of the amino and carboxyl groups of L-tryptophan, followed by the introduction of the phenylmethoxy group. One common method includes:

  • Protection of the amino group using a suitable protecting group such as Boc (tert-butyloxycarbonyl).
  • Protection of the carboxyl group using an esterification reaction.
  • Introduction of the phenylmethoxy group through a nucleophilic substitution reaction.
  • Deprotection of the amino and carboxyl groups to yield the final product.

Industrial Production Methods: Industrial production of L-Tryptophan, 5-(phenylmethoxy)- may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. This method is often preferred due to its cost-effectiveness and sustainability compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan, 5-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced derivatives .

Scientific Research Applications

L-Tryptophan, 5-(phenylmethoxy)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters like serotonin.

    Industry: Utilized in the production of dietary supplements and pharmaceuticals

Comparison with Similar Compounds

    5-Methoxy-L-tryptophan: Another derivative of L-tryptophan with a methoxy group at the 5-position.

    5-Hydroxy-L-tryptophan: A hydroxylated form of L-tryptophan, commonly used as a dietary supplement.

Comparison: L-Tryptophan, 5-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can influence its chemical properties and biological activity. Compared to 5-Methoxy-L-tryptophan and 5-Hydroxy-L-tryptophan, the phenylmethoxy derivative may have different solubility, stability, and metabolic pathways .

Properties

IUPAC Name

(2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNDJBYANKHIO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113626-30-5, 1956-25-8
Record name 5-(Phenylmethoxy)-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113626-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-benzyloxytryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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